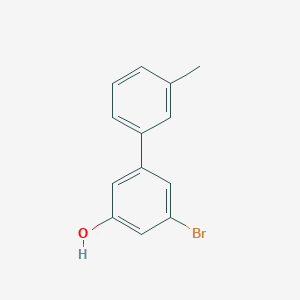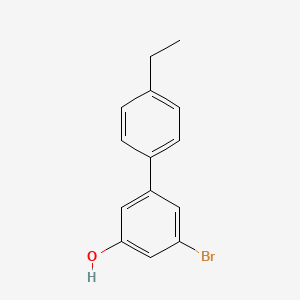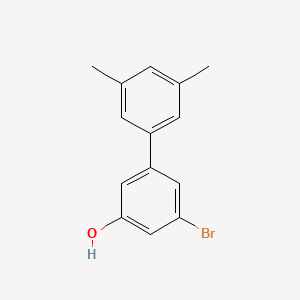
3-Bromo-5-(4-methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(4-methoxyphenyl)phenol, 95%, is a chemical compound used in a variety of scientific research applications. It is a phenol that is a derivative of bromobenzene and is also known by its IUPAC name of 3-bromo-5-(4-methoxyphenyl)phenol. This compound has a variety of uses in the laboratory, from synthesis to biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(4-methoxyphenyl)phenol is used in a variety of scientific research applications. It has been used in organic synthesis, as a starting material for the synthesis of other compounds. It has also been used in the synthesis of polymers and in the synthesis of drugs. It has been used in the study of enzyme inhibition, as well as in the study of the biochemical and physiological effects of drugs. It has also been used in the study of the effects of drugs on the central nervous system.
Wirkmechanismus
3-Bromo-5-(4-methoxyphenyl)phenol is thought to act as an inhibitor of enzymes. It is believed to interact with amino acid residues in the active site of the enzyme, blocking the binding of the substrate to the enzyme, thus preventing the enzyme from performing its normal function. In addition, it has been shown to bind to certain receptors in the brain, leading to changes in neurotransmitter levels.
Biochemical and Physiological Effects
3-Bromo-5-(4-methoxyphenyl)phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to changes in the biochemical pathways of the body. It has also been shown to affect the levels of certain neurotransmitters in the brain, leading to changes in behavior and mood. In addition, it has been shown to have an effect on the cardiovascular system, leading to changes in blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-5-(4-methoxyphenyl)phenol is a useful compound for laboratory experiments due to its high purity and low cost. It is readily available, making it easy to obtain for experiments. However, it is important to note that the compound is toxic, and should be handled with care. In addition, it is important to be aware of the potential for the compound to interact with other compounds in the laboratory, leading to unexpected results.
Zukünftige Richtungen
The potential future directions for 3-Bromo-5-(4-methoxyphenyl)phenol are numerous. Further research could be done to explore the potential for the compound to be used in the synthesis of other compounds. In addition, further research could be done to explore its potential as an enzyme inhibitor, as well as its potential to affect the levels of certain neurotransmitters in the brain. Finally, further research could be done to explore its potential as a drug and its potential effects on the cardiovascular system.
Synthesemethoden
3-Bromo-5-(4-methoxyphenyl)phenol is typically synthesized through a Grignard reaction. This reaction involves the reaction of bromobenzene and 4-methoxybenzylmagnesium bromide in the presence of anhydrous ether. This reaction produces a white solid product that is further purified by recrystallization from ethanol. The final product is a white crystalline solid that is 95% pure.
Eigenschaften
IUPAC Name |
3-bromo-5-(4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYNAGGEMAYVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686375 |
Source


|
| Record name | 5-Bromo-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-methoxyphenyl)phenol | |
CAS RN |
1261975-92-1 |
Source


|
| Record name | 5-Bromo-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














